molecular formula C15H17N3O4S2 B2488341 N-(4-methyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide CAS No. 874671-80-4

N-(4-methyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B2488341
CAS No.: 874671-80-4
M. Wt: 367.44
InChI Key: ZYUTYABERGAZDW-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound that belongs to the class of thiazole derivatives

Mechanism of Action

Target of Action

The primary target of N-(4-methyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide is Glucokinase . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in the glycolysis pathway. It plays a crucial role in carbohydrate metabolism and glucose homeostasis.

Mode of Action

It is believed to interact with its target, glucokinase, and modulate its activity . This interaction could lead to changes in the glucose metabolism pathway, potentially influencing the rate of glycolysis and overall glucose homeostasis.

Biochemical Pathways

The compound’s interaction with Glucokinase affects the glycolysis pathway . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP. Changes in this pathway can have downstream effects on other metabolic processes, including the citric acid cycle and the electron transport chain.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its influence on glucose metabolism . By modulating the activity of Glucokinase, the compound could potentially alter the rate of glycolysis, affecting energy production and glucose homeostasis at the cellular level.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s ability to bind to its target.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with 3-morpholin-4-ylsulfonylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide is unique due to the presence of the morpholine and sulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-11-10-23-15(16-11)17-14(19)12-3-2-4-13(9-12)24(20,21)18-5-7-22-8-6-18/h2-4,9-10H,5-8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUTYABERGAZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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